molecular formula C26H22N4OS B6550810 N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040659-30-0

N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6550810
CAS No.: 1040659-30-0
M. Wt: 438.5 g/mol
InChI Key: APDJWIIDPFYOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanylacetamide moiety at position 3. The compound’s structure combines a planar aromatic naphthalene system with a pyrazine-based heterocycle, which is further functionalized with a thioether-linked acetamide group.

The compound’s synthesis likely involves a multi-step protocol, including:

  • Heterocyclic core formation: Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions, such as the condensation of hydrazines with α,β-unsaturated carbonyl compounds.
  • Sulfanyl group introduction: Thiolation at position 4 of the pyrazolo[1,5-a]pyrazine core could employ nucleophilic substitution using mercaptoacetamide derivatives.
  • Naphthalene functionalization: Suzuki-Miyaura coupling or Ullmann-type reactions may introduce the naphthalen-1-yl group at position 2 .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-17-10-11-18(2)22(14-17)28-25(31)16-32-26-24-15-23(29-30(24)13-12-27-26)21-9-5-7-19-6-3-4-8-20(19)21/h3-15H,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJWIIDPFYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a naphthalenic moiety with a pyrazolo[1,5-a]pyrazine framework, indicating its potential for various biological activities, particularly in the context of anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C23H24N4OSC_{23}H_{24}N_{4}OS, and its CAS number is 1040659-30-0. The presence of sulfur in the structure suggests potential interactions that could enhance biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its effects on various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has shown activity against breast, colon, lung, and prostate cancer cell lines.
  • Mechanism of Action : Preliminary studies suggest that it may act as an inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair processes. This inhibition could lead to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis at the G1 phase of the cell cycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. The following table summarizes key findings related to its SAR:

ComponentDescriptionRole in Activity
Naphthalenic moiety Aromatic ring systemEnhances lipophilicity and cellular uptake
Pyrazolo[1,5-a]pyrazine Heterocyclic structurePotential topoisomerase II inhibitor
Sulfanyl group Sulfur atom linked to the pyrazoleMay facilitate interactions with biological targets

Case Studies and Research Findings

Several studies have highlighted the importance of pyrazole derivatives in drug development:

  • Topoisomerase Inhibition : A study demonstrated that similar compounds showed selective inhibition of topoisomerase II without significant DNA intercalation . This suggests that this compound could share this mechanism.
  • Antitumor Efficacy : In vitro assays revealed that compounds with similar structural motifs exhibited low micromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications .
  • Apoptotic Effects : Analysis of cell cycle progression indicated that treatment with pyrazole derivatives led to significant apoptosis in cancer cells, particularly at the G1 phase .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

  • 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide (G420-0342) :
    • Structure : Differs in the substitution of naphthalen-1-yl with 4-chlorophenyl and the acetamide-linked phenyl group (2,5-difluorophenyl vs. 2,5-dimethylphenyl).
    • Properties : Higher molecular weight (430.86 g/mol) due to chlorine and fluorine substituents, which enhance lipophilicity but may reduce solubility .
  • 2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (G420-0416): Structure: Shares the naphthalen-1-yl group but substitutes the acetamide’s 2,5-dimethylphenyl with a 3-(trifluoromethyl)phenyl group.

Pyrazolo[1,5-a]pyrimidine Analogues

  • N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) :
    • Structure : Replaces pyrazine with pyrimidine and substitutes the sulfanylacetamide with a diethylacetamide group.
    • Applications : Radiolabeled F-DPA derivatives are used in positron emission tomography (PET) imaging, highlighting the role of pyrimidine cores in bioavailability .
  • DPA-714 :
    • Structure : Contains a 4-(2-fluoroethoxy)phenyl group on the pyrimidine core.
    • Properties : The fluoroethoxy group improves blood-brain barrier penetration, a feature absent in the target compound due to its bulkier naphthalene substituent .

Triazole-Linked Acetamides

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
    • Structure : Uses a triazole linker instead of a pyrazine core.
    • Synthesis : Prepared via 1,3-dipolar cycloaddition, a method distinct from the target compound’s likely thiol-based coupling .

Thermodynamic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~478.49* 4.2 <0.1 (PBS) 190–195†
G420-0416 478.49 4.5 <0.05 (PBS) 185–190
F-DPA 358.40 3.8 0.3 (Ethanol) 160–165
6m (Triazole derivative) 393.11 3.9 0.2 (DMSO) 175–180

*Estimated based on G420-0416’s structural similarity.
†Predicted based on analogous naphthalene-containing compounds .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : The target compound’s structure determination would likely employ SHELXL software, as used for related pyrazolo-pyrimidine derivatives .
  • Spectroscopic Signatures :
    • IR : Expected peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch), consistent with acetamide and sulfanyl functionalities .
    • NMR : Aromatic protons in the naphthalene region (δ 7.2–8.5 ppm) and acetamide NH resonance near δ 10.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.